![molecular formula C6H7NO3S B6594154 2-(Thiazol-2-ylmethoxy)acetic acid CAS No. 933700-19-7](/img/structure/B6594154.png)
2-(Thiazol-2-ylmethoxy)acetic acid
Overview
Description
2-(Thiazol-2-ylmethoxy)acetic acid is a compound with the molecular formula C6H7NO3S. It is a derivative of thiazole, a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole scaffold have been developed to act as analgesic and anti-inflammatory drug molecules . These could potentially be used in the treatment of conditions like arthritis or other inflammatory diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal properties . This makes them potential candidates for the development of new antibiotics or antifungal medications.
Antiviral Activity
Some thiazole derivatives have demonstrated antiviral properties . They could potentially be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . Diuretics help your body get rid of salt and water by making your kidneys put more sodium into your urine. The sodium, in turn, takes water with it from your blood.
Neuroprotective Activity
Thiazole compounds have shown neuroprotective effects . This suggests they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests they could potentially be used in cancer treatment.
Anticonvulsant Activity
Thiazole derivatives have been found to act as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit antibacterial activity by creating pores in bacterial cell membranes .
Biochemical Pathways
For instance, they can activate or inhibit enzymes, stimulate or block receptors, and affect the synthesis of neurotransmitters .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
properties
IUPAC Name |
2-(1,3-thiazol-2-ylmethoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c8-6(9)4-10-3-5-7-1-2-11-5/h1-2H,3-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMVHCHWCIGKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300347 | |
Record name | 2-(2-Thiazolylmethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiazol-2-ylmethoxy)acetic acid | |
CAS RN |
933700-19-7 | |
Record name | 2-(2-Thiazolylmethoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933700-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Thiazolylmethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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